molecular formula C10H24O2Si2 B14668210 5-(Pentamethyldisiloxanyl)pentan-2-one CAS No. 43131-68-6

5-(Pentamethyldisiloxanyl)pentan-2-one

Katalognummer: B14668210
CAS-Nummer: 43131-68-6
Molekulargewicht: 232.47 g/mol
InChI-Schlüssel: ZYPVPEPFXURWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pentamethyldisiloxanyl)pentan-2-one is a chemical compound with the molecular formula C11H26O2Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure. This compound is notable for its unique structure, which includes a pentan-2-one backbone with a pentamethyldisiloxanyl group attached to it. This combination imparts specific chemical properties that make it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentamethyldisiloxanyl)pentan-2-one typically involves the reaction of pentan-2-one with a siloxane compound under controlled conditions. One common method is the hydrosilylation reaction, where pentan-2-one is reacted with pentamethyldisiloxane in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pentamethyldisiloxanyl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organolithium compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(Pentamethyldisiloxanyl)pentan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(Pentamethyldisiloxanyl)pentan-2-one involves its interaction with specific molecular targets. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving the formation and cleavage of silicon-oxygen and silicon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentan-2-one: A simpler ketone without the siloxane group.

    Hexamethyldisiloxane: A siloxane compound with a different organic backbone.

    Trimethylsilyl compounds: Organosilicon compounds with trimethylsilyl groups.

Uniqueness

5-(Pentamethyldisiloxanyl)pentan-2-one is unique due to the presence of both a ketone and a pentamethyldisiloxanyl group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

43131-68-6

Molekularformel

C10H24O2Si2

Molekulargewicht

232.47 g/mol

IUPAC-Name

5-[dimethyl(trimethylsilyloxy)silyl]pentan-2-one

InChI

InChI=1S/C10H24O2Si2/c1-10(11)8-7-9-14(5,6)12-13(2,3)4/h7-9H2,1-6H3

InChI-Schlüssel

ZYPVPEPFXURWCB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC[Si](C)(C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.